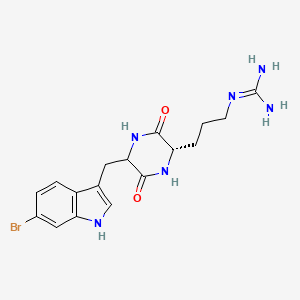
6-Bromotryptophanarginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromotryptophanarginine, also known as this compound, is a useful research compound. Its molecular formula is C17H21BrN6O2 and its molecular weight is 421.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chronic Kidney Disease Research
One of the most significant applications of 6-bromotryptophan is its role as a biomarker in chronic kidney disease (CKD). Research has identified serum levels of 6-bromotryptophan as a consistent risk factor for CKD progression. A study involving the African American Study of Kidney Disease and Hypertension (AASK) and other cohorts demonstrated that lower levels of this metabolite were associated with an increased risk of CKD progression. Specifically, the hazard ratios indicated that for every two-fold increase in 6-bromotryptophan levels, there was a corresponding decrease in the risk of CKD progression (hazard ratio: 0.76 for AASK) .
Table 1: Association of 6-Bromotryptophan Levels with CKD Progression
| Study Cohort | Hazard Ratio (95% CI) | P-value |
|---|---|---|
| AASK | 0.76 (0.64 - 0.91) | <0.0001 |
| BioMe | 0.61 (0.43 - 0.85) | <0.0001 |
| MDRD | 0.52 (0.34 - 0.79) | <0.0001 |
This research suggests that monitoring serum levels of 6-bromotryptophan could provide valuable insights into patient management and treatment strategies for CKD .
Peptide Chemistry and Venom Studies
Another area where 6-bromotryptophan has been studied is in the context of peptide chemistry, particularly within conopeptides derived from marine snails such as Conus imperialis and Conus radiatus. The identification of L-6-bromotryptophan as a post-translational modification in these peptides highlights its significance in understanding venom composition and function . The presence of brominated tryptophan residues can influence the biological activity and stability of these peptides, making them potential candidates for drug development.
Case Study: Conopeptides
- Source: Conus imperialis venom
- Modification: L-6-bromotryptophan identified as a key residue
- Implication: Enhanced biological activity and specificity in pharmacological applications
Therapeutic Potential
Emerging research indicates that brominated compounds like 6-bromotryptophan may have therapeutic potential beyond their role as biomarkers or peptide components. Their unique chemical properties could be exploited in drug design, particularly in developing compounds that target specific biological pathways or diseases.
Potential Applications:
- Drug Development: As a scaffold for designing novel therapeutics.
- Cancer Research: Investigating the effects of bromination on cellular signaling pathways.
- Antimicrobial Activity: Exploring the interaction of brominated compounds with microbial targets.
Propiedades
Fórmula molecular |
C17H21BrN6O2 |
|---|---|
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
2-[3-[(2S)-5-[(6-bromo-1H-indol-3-yl)methyl]-3,6-dioxopiperazin-2-yl]propyl]guanidine |
InChI |
InChI=1S/C17H21BrN6O2/c18-10-3-4-11-9(8-22-13(11)7-10)6-14-16(26)23-12(15(25)24-14)2-1-5-21-17(19)20/h3-4,7-8,12,14,22H,1-2,5-6H2,(H,23,26)(H,24,25)(H4,19,20,21)/t12-,14?/m0/s1 |
Clave InChI |
HVWYYWIRLPBRTO-NBFOIZRFSA-N |
SMILES isomérico |
C1=CC2=C(C=C1Br)NC=C2CC3C(=O)N[C@H](C(=O)N3)CCCN=C(N)N |
SMILES canónico |
C1=CC2=C(C=C1Br)NC=C2CC3C(=O)NC(C(=O)N3)CCCN=C(N)N |
Sinónimos |
8,9-dihydrobarettin cyclo((6-bromotryptophan)arginine) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















